Rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate
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Overview
Description
Rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate is a chemical compound known for its unique stereochemistry and functional groups. It is often used in scientific research due to its diverse applications in drug synthesis, catalysis, and chemical biology investigations .
Preparation Methods
The synthesis of rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is achieved.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Rel-benzyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate can be compared with other similar compounds, such as:
- Rel-benzyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate hydrochloride
- Rel-benzyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate hydrochloride
- (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C13H17FN2O2 |
---|---|
Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl N-[(3R,4R)-3-fluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12-/m1/s1 |
InChI Key |
DWPWWTIOOLQURY-VXGBXAGGSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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